FTI-277 trifluoroacetate salt is a synthetic organic compound primarily recognized for its role as a farnesyltransferase inhibitor. It is derived from the parent molecule FTI-276 and is designed to mitigate thiol-based toxicity associated with its predecessors. FTI-277 is notable for its potential applications in cancer therapy, particularly in targeting drug-resistant tumors. The compound has been extensively studied for its pharmacological properties, including its ability to induce apoptosis in various cancer cell lines.
FTI-277 trifluoroacetate salt is classified as a synthetic organic compound. It falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. The IUPAC name for FTI-277 is (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid .
The synthesis of FTI-277 trifluoroacetate salt involves several steps, typically starting from the parent compound FTI-276. The process may include the following general steps:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis.
FTI-277 trifluoroacetate salt has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of fluorine atoms which may enhance its pharmacological properties.
The molecular weight of FTI-277 trifluoroacetate salt is approximately 495.64 g/mol. The compound exhibits a three-dimensional conformation that allows it to effectively interact with farnesyltransferase enzymes, inhibiting their activity .
FTI-277 trifluoroacetate salt has been shown to undergo various biochemical reactions:
The compound's efficacy as an inhibitor can be quantitatively assessed using IC50 values; for instance, FTI-277 has an IC50 value of approximately 100 nM against Ras processing .
The mechanism by which FTI-277 exerts its effects can be summarized as follows:
Studies have demonstrated that FTI-277 not only inhibits cell growth but also enhances radiosensitivity in H-Ras transformed cells, indicating a multifaceted approach to disrupting cancer cell viability .
FTI-277 trifluoroacetate salt appears as an amorphous semi-solid at room temperature. It is soluble in dimethyl sulfoxide at concentrations exceeding 4.7 mg/mL.
Key chemical properties include:
FTI-277 trifluoroacetate salt has significant potential in various scientific applications:
FTI-277 trifluoroacetate salt (chemical name: N-[4-[2(R)-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine methyl ester trifluoroacetate salt) is a strategically engineered prodrug of its active metabolite, FTI-276. The design centers on esterification of FTI-276’s carboxylic acid group, converting it into a cell-permeable methyl ester. This modification significantly enhances bioavailability by improving passive cellular uptake, after which intracellular esterases hydrolyze the ester bond to release the active thiol-containing inhibitor, FTI-276 [2] [7] [9].
Structural Optimization:
Impact on Pharmacokinetics:Table 1: Physicochemical Properties of FTI-277 vs. FTI-276
Property | FTI-277 | FTI-276 |
---|---|---|
Molecular Weight | 561.64 g/mol | 547.63 g/mol |
Solubility (H₂O) | ≥2 mg/mL | <0.5 mg/mL |
LogP | ~3.2 | ~1.7 |
Cell Permeability | High | Low |
Thiol groups in farnesyltransferase inhibitors (FTIs) like FTI-276 pose challenges due to oxidative instability and non-specific protein binding. FTI-277’s prodrug approach masks the reactive thiol until intracellular activation, minimizing off-target interactions and systemic toxicity [2] [9].
Key Innovations:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0